molecular formula C18H20N2O2S2 B2368848 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide CAS No. 686746-56-5

4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide

Cat. No.: B2368848
CAS No.: 686746-56-5
M. Wt: 360.49
InChI Key: GKHOXULEMAWGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is a synthetic hybrid compound incorporating both a benzo[d]thiazole and a benzenesulfonamide moiety, a structural combination that is of significant interest in modern medicinal chemistry research . The benzenesulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases , which are targets for therapeutic interventions in conditions like glaucoma, epilepsy, and cancer . Simultaneously, the 2-methylbenzo[d]thiazole moiety is a privileged structure found in molecules displaying a broad spectrum of bioactivities, including antimicrobial and antitumor properties . This molecular architecture suggests potential for investigating novel antibacterial agents, particularly against challenging pathogens. Structurally related N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, the tert-butyl substituent at the 4-position of the benzene ring is a common structural feature employed in drug discovery to modulate the compound's lipophilicity and steric profile, which can profoundly influence its bioavailability and interaction with biological targets . Researchers are exploring this compound and its analogs primarily for their potential as enzyme inhibitors and antimicrobial agents, providing a valuable chemical tool for probing biochemical pathways and developing new therapeutic strategies .

Properties

IUPAC Name

4-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-12-19-16-11-14(7-10-17(16)23-12)20-24(21,22)15-8-5-13(6-9-15)18(2,3)4/h5-11,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHOXULEMAWGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide with tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the methylbenzo[d]thiazole ring: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide derivative reacts with 2-methylbenzo[d]thiazole under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide nitrogen participates in nucleophilic substitution reactions under basic conditions. For example:

  • Reaction with alkyl halides : Forms N-alkylated derivatives when treated with tert-butyl bromide in the presence of NaH .

  • Acylation : Reacts with acid chlorides (e.g., benzoyl chloride) to yield N-acylated products .

Key Study:

Reaction TypeReagent/ConditionsProductYieldBiological Activity (IC₅₀)Source
N-Alkylationtert-butyl bromide, NaH, THFN-tert-butyl derivative68%Anticancer activity: 23.3 µM (A549 cells)

Oxidation and Reduction

  • Oxidation : The sulfonamide group resists oxidation under mild conditions but forms sulfonic acid derivatives when treated with strong oxidants like KMnO₄ .

  • Reduction : LiAlH₄ reduces the sulfonamide to a secondary amine, though this reaction is less common due to steric hindrance from the tert-butyl group .

Electrophilic Substitution

The 2-methylbenzo[d]thiazole ring undergoes electrophilic substitution at the 5-position. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives with improved pharmacokinetics .

Antimicrobial Activity Data:

DerivativeModificationZone of Inhibition (mm)Target BacteriaSource
Nitro-NO₂ at C512.5 ± 0.3S. aureus
Bromo-Br at C514.1 ± 0.2E. coli

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH), the thiazole ring undergoes hydrolysis to form a thioamide intermediate, which can further react with amines to generate substituted thioureas .

Sulfonyl Group Reactivity

The sulfonyl group participates in:

  • Sulfonamide cross-coupling : Pd-catalyzed Suzuki coupling with aryl boronic acids to introduce aryl groups .

  • Desulfonation : H₂SO₄ at 150°C removes the sulfonyl group, yielding a primary amine .

Synthetic Example:

ReactionConditionsProductApplicationSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Aryl-benzenesulfonamideAnticonvulsant agents

Biological Activity Linked to Reactivity

  • Antimicrobial Action : N-Alkylated derivatives show enhanced activity against Pseudomonas aeruginosa (MIC: 8 µg/mL) .

  • Anticancer Potential : Acylated derivatives exhibit cytotoxicity against glioblastoma cells (IC₅₀: 10–30 µM) .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C, forming SO₂ and tert-butylbenzene .

  • Photodegradation : UV light induces cleavage of the sulfonamide bond, yielding 2-methylbenzo[d]thiazole and 4-(tert-butyl)benzenesulfonic acid .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide. The following points summarize key findings:

  • Activity Against Multidrug-Resistant Bacteria : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It is particularly promising against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are significant pathogens in hospital settings .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics. This mechanism disrupts DNA synthesis, ultimately leading to bacterial cell death .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and cervical cancers. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role as an anticancer agent .
  • Molecular Hybridization Strategy : The design of this compound often involves hybridization with other pharmacophores to enhance its efficacy against cancer. For instance, combining it with triazine or other heterocyclic structures has shown improved activity against tumor cells .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes:

  • Carbonic Anhydrase IX Inhibition : This enzyme plays a crucial role in tumor progression and metastasis. Inhibitors of carbonic anhydrase IX can potentially reduce tumor growth and improve treatment outcomes for cancer patients .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies that illustrate the applications of this compound:

  • Antimicrobial Evaluation : A study conducted by Lihumis et al. assessed the antimicrobial properties of various sulfonamides, including the target compound. Results indicated significant activity against resistant bacterial strains, supporting its potential use in treating infections caused by such pathogens .
  • Anticancer Studies : Research published in Molecules demonstrated that derivatives of benzenesulfonamide exhibited strong cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
  • Enzyme Interaction Studies : Investigations into the interaction between this compound and carbonic anhydrase IX revealed promising results, indicating that this compound could serve as a lead for developing new anticancer therapies targeting this enzyme .

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzo[d]thiazole and tert-butyl groups distinguish it from other sulfonamide derivatives. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Biological Activity (Inferred/Reported)
Target Compound Benzo[d]thiazole + sulfonamide 2-Methyl, tert-butyl Kinase inhibition (analog-based)
27i () Thiazole + pyrimidine Methylaminothiazole, pyrimidine CDK9 inhibitor
12a () Thiazole + pyrimidine Fluorophenyl, difluorobenzenesulfonamide BRAF/HDAC dual inhibitor
Compound 8a-c () Azo-sulfamethoxazole + thiazole Hydrazineyl, diazenyl Antibacterial (folic acid inhibition)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine () Pyrimidine + thiazole + pyridine Pyridine, thiazole CDK4/6 inhibitor
  • Benzo[d]thiazole vs. Thiazole/Pyrimidine Hybrids : The benzo[d]thiazole in the target compound may enhance aromatic stacking compared to simpler thiazole rings in 27i or pyrimidine-thiazole hybrids .

Physicochemical Properties

Limited data from analogs suggest trends:

  • Melting Points : Compound 27i (295–297°C) has a higher melting point than 27j (258–260°C) , likely due to reduced steric hindrance from the cyclopropyl group in 27j. The target compound’s melting point may fall within this range, influenced by its rigid benzo[d]thiazole core.
  • HPLC Retention : Retention times (e.g., 27i: 11.09 min method A) correlate with polarity; the tert-butyl group in the target compound may extend retention compared to polar substituents like hydroxyl or carboxylate.

Biological Activity

The compound 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a benzo[d]thiazole moiety, which are known to influence biological activity significantly. The presence of the sulfonamide group is also critical for its pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole and sulfonamide exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm)Target Bacteria
This compound810.5E. coli
9S. aureus
6B. subtilis
7S. epidermidis

The compound showed a zone of inhibition ranging from 6 mm to 10.5 mm , indicating moderate antibacterial activity against the tested strains .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Thiazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound 11.61 ± 1.92A-431
Compound 21.98 ± 1.22Jurkat
This compound TBDTBD

In preliminary studies, the compound exhibited promising cytotoxic effects, warranting further investigation into its mechanism of action .

Enzyme Inhibition

The ability of the compound to inhibit key enzymes has also been investigated, particularly acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research.

Table 3: AChE Inhibition Potency

Compound NameIC50 (µM)
Coumarin-based Thiazole Derivative2.7
This compound TBD

Molecular docking studies suggest that the compound may interact effectively with AChE, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

  • Antibacterial Study : In a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures to This compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : A recent investigation into the anticancer effects of thiazole derivatives highlighted the importance of substituents like tert-butyl in enhancing activity against specific cancer cell lines .
  • Enzyme Interaction Analysis : Research utilizing molecular dynamics simulations indicated that the binding interactions between the compound and AChE could be optimized through structural modifications, suggesting avenues for drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonamide coupling between a benzenesulfonyl chloride derivative and a substituted benzothiazole amine. For example, tert-butyl-substituted sulfonyl chlorides are reacted with 2-methylbenzo[d]thiazol-5-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization (e.g., ~55% in similar syntheses) requires inert atmospheres, controlled stoichiometry, and purification via column chromatography . Advanced techniques like continuous flow reactors may improve scalability .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 1.31 ppm for tert-butyl protons, aromatic protons at δ 7.2–7.9 ppm) .
  • HRMS/LC-MS : For molecular weight verification (e.g., [M+H]+ observed at m/z 527.1125) .
  • HPLC : To assess purity (>95% by RP-HPLC with retention times ~8–12 minutes under gradient elution) .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. Stability studies in DMSO at 4°C over 7 days show <5% degradation by HPLC. For biological assays, stock solutions in DMSO (10 mM) are recommended, with dilution in buffered media to avoid solvent toxicity .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s bioactivity and binding affinity in kinase inhibition assays?

  • Methodological Answer : The tert-butyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., BRAF/HDAC targets). SAR studies show that bulkier substituents improve potency by ~3-fold compared to methyl analogs. Docking simulations (e.g., using AutoDock Vina) correlate tert-butyl placement with reduced solvent exposure and increased target residence time .

Q. What experimental strategies resolve contradictions in reported anticancer activity across cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of target proteins (e.g., BRAF mutants vs. wild-type). To address this:

  • Use isogenic cell lines to isolate genetic variables.
  • Validate target engagement via Western blotting (e.g., phospho-ERK suppression).
  • Compare IC₅₀ values in melanoma (A375) vs. colorectal (HCT116) models, noting differences in metabolic stability or efflux pump activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • Modify the sulfonamide linker : Introducing hydrophilic groups (e.g., hydroxyls) improves aqueous solubility but may reduce membrane permeability.
  • Vary the benzothiazole substituent : Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability in microsomal assays.
  • Optimize logP : Maintain a balance between hydrophobicity (logP 2–4) for cell penetration and solubility for systemic exposure .

Q. What mechanistic insights explain dual BRAF/HDAC inhibitory activity in hybrid derivatives?

  • Methodological Answer : The compound’s benzothiazole moiety binds BRAF’s hydrophobic cleft, while the sulfonamide group chelates zinc in HDAC catalytic sites. Synergistic effects are validated via:

  • Enzyme inhibition assays : IC₅₀ values <100 nM for both targets.
  • Transcriptomic profiling : Downregulation of oncogenic pathways (e.g., MAPK, PI3K-AKT) and histone acetylation modulation .

Q. How should researchers address low synthetic yields (<30%) in scaled-up reactions?

  • Methodological Answer :

  • Optimize coupling conditions : Use peptide coupling reagents (e.g., HATU) to enhance amide bond formation efficiency.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher recovery.
  • Monitor intermediates : Ensure purity of the benzothiazole amine precursor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) to avoid side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.